(R)-TCO4-PEG2-Maleimide: A Technical Guide for Bioconjugation in Drug Development
(R)-TCO4-PEG2-Maleimide: A Technical Guide for Bioconjugation in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of (R)-TCO4-PEG2-Maleimide, a heterobifunctional linker crucial in the development of advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, provides experimental protocols for its use, and illustrates its role in targeted protein degradation.
Core Chemical Structure and Properties
(R)-TCO4-PEG2-Maleimide is a versatile linker molecule that incorporates three key chemical moieties: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a maleimide (B117702) group. This unique combination of functionalities allows for a two-step sequential or orthogonal bioconjugation strategy. The TCO group participates in a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with a tetrazine-functionalized molecule. Concurrently, the maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins, via a Michael addition reaction.
The PEG spacer, consisting of two ethylene (B1197577) glycol units, enhances the solubility and reduces aggregation of the resulting bioconjugate, which is particularly beneficial when working with hydrophobic payloads. The "(R)" designation refers to the stereochemistry of the TCO moiety, which can influence its reactivity and stability.
Chemical Structure:
Table 1: Physicochemical Properties of (R)-TCO4-PEG2-Maleimide
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₃N₃O₇ | |
| Molecular Weight | 451.51 g/mol | |
| Appearance | White to off-white solid | |
| Purity | >95% (typically) | |
| Solubility | Soluble in DMSO, DMF. Limited solubility in aqueous buffers. | |
| Storage | Store at -20°C for long-term stability. |
Table 2: Reactive Properties and Kinetics
| Reaction | Reactive Partner | Second-Order Rate Constant (k) | Reaction Conditions |
| TCO-Tetrazine Ligation | Tetrazine | Up to 10⁶ M⁻¹s⁻¹[1] | Aqueous buffers (PBS), pH 6.0-9.0, room temperature[1] |
| Maleimide-Thiol Conjugation | Thiol (e.g., Cysteine) | ~10² - 10³ M⁻¹s⁻¹ | Aqueous buffers (PBS, HEPES, Tris), pH 6.5-7.5[2] |
Experimental Protocols
The dual reactivity of (R)-TCO4-PEG2-Maleimide allows for flexible bioconjugation strategies. Below are detailed protocols for the two key reactions.
Maleimide-Thiol Conjugation Protocol (Labeling a Protein)
This protocol describes the conjugation of the maleimide moiety of (R)-TCO4-PEG2-Maleimide to a thiol-containing protein, such as an antibody with accessible cysteine residues.
Materials:
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Protein with free thiol groups (e.g., reduced antibody)
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(R)-TCO4-PEG2-Maleimide
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Reaction Buffer: Degassed 1x PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5.
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Anhydrous DMSO or DMF
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(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
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Purification column (e.g., size-exclusion chromatography)
Procedure:
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Protein Preparation:
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Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.[2]
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If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100x molar excess of TCEP and incubate for 30-60 minutes at room temperature.[2] Note: TCEP does not need to be removed prior to conjugation with maleimides.[3]
-
-
Linker Preparation:
-
Immediately before use, prepare a 10 mM stock solution of (R)-TCO4-PEG2-Maleimide in anhydrous DMSO or DMF.[2] Vortex to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with a suitable buffer (e.g., PBS).[]
-
-
Characterization:
-
Determine the degree of labeling (DOL) using UV-Vis spectroscopy or mass spectrometry (LC-MS).
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TCO-Tetrazine Ligation Protocol (Click Reaction)
This protocol describes the "click" reaction between the TCO-functionalized molecule (prepared as in 2.1) and a tetrazine-labeled molecule.
Materials:
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TCO-functionalized molecule (e.g., TCO-labeled protein)
-
Tetrazine-functionalized molecule
-
Reaction Buffer: PBS, pH 6.0-9.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Reactant Preparation:
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Dissolve the TCO-functionalized and tetrazine-functionalized molecules in the reaction buffer.
-
-
Ligation Reaction:
-
Mix the TCO- and tetrazine-containing solutions. A 1:1 to 1:1.5 molar ratio of TCO to tetrazine is typically used.[5]
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The reaction is generally very fast and can be complete within 30-60 minutes at room temperature.[6] The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
If necessary, purify the final conjugate from any unreacted starting materials using size-exclusion chromatography.
-
-
Characterization:
-
Confirm the formation of the conjugate using techniques such as SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry (LC-MS).
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Application in Targeted Protein Degradation: PROTACs
(R)-TCO4-PEG2-Maleimide is an ideal linker for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand for a target protein (protein of interest, POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. By bringing the POI and E3 ligase into proximity, the PROTAC induces the ubiquitination and subsequent degradation of the POI by the proteasome.
The dual-reactive nature of (R)-TCO4-PEG2-Maleimide allows for a modular synthesis of PROTACs. For example, the maleimide end can be conjugated to a cysteine-containing E3 ligase ligand, and the TCO end can be "clicked" to a tetrazine-modified POI ligand, or vice versa.
Signaling Pathway: IRAK4 Degradation
A key therapeutic target in inflammatory diseases and some cancers is Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][5] PROTACs have been successfully developed to induce the degradation of IRAK4, thereby inhibiting downstream inflammatory signaling pathways such as NF-κB.[1][2] The following diagram illustrates the general mechanism of a PROTAC, synthesized using a linker like (R)-TCO4-PEG2-Maleimide, in targeting IRAK4 for degradation.
Figure 1: PROTAC mechanism for IRAK4 degradation.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for the synthesis and evaluation of a PROTAC using (R)-TCO4-PEG2-Maleimide.
Figure 2: PROTAC development workflow.
Conclusion
(R)-TCO4-PEG2-Maleimide is a powerful and versatile heterobifunctional linker that facilitates the construction of complex bioconjugates for research and therapeutic applications. Its well-defined and highly efficient orthogonal reaction chemistries, coupled with the beneficial properties of the PEG spacer, make it an invaluable tool in the development of next-generation targeted therapies such as ADCs and PROTACs. The detailed protocols and workflows provided in this guide serve as a comprehensive resource for researchers and scientists in the field of drug development.
References
- 1. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zymeworks.com [zymeworks.com]
- 5. Targeting IRAK4 for Degradation with PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROTAC Targeted Degradation of IRAK-4 as Potential Treatment in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
